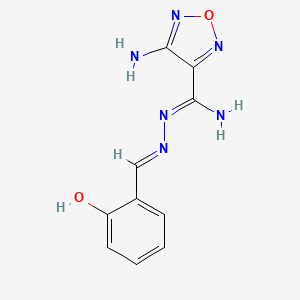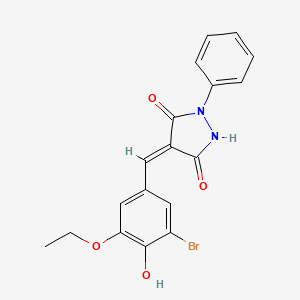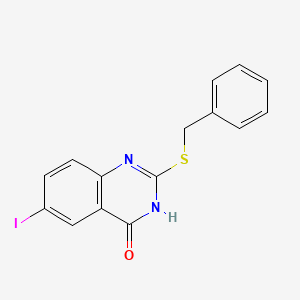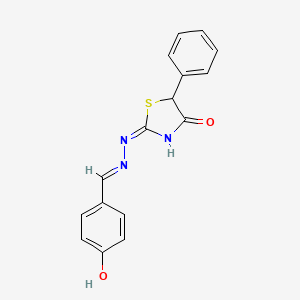![molecular formula C16H15N3OS B6076062 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B6076062.png)
5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide, also known as MTIC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTIC belongs to the class of hydrazides, which are organic compounds that contain a hydrazine functional group (-NH-NH2) attached to a carbonyl group (-C=O). MTIC has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has also been shown to modulate the activity of certain neurotransmitter systems, such as the serotonin and dopamine systems, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, modulation of neurotransmitter systems, and anti-inflammatory effects. 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has also been shown to exhibit antioxidant and free radical scavenging properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has several advantages as a research tool, including its well-characterized mechanism of action, its ability to selectively target cancer cells, and its potential applications in multiple research fields. However, 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide also has some limitations, including its relatively low potency compared to other anticancer agents, its potential toxicity in non-cancer cells, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide, including the development of more potent and selective analogs, the investigation of its potential applications in combination with other anticancer agents, and the exploration of its therapeutic potential in neurological disorders. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide, and to determine its safety and efficacy in preclinical and clinical settings.
Méthodes De Synthèse
5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide can be synthesized using a variety of methods, including condensation reactions between 2-methyl-1H-indole-3-carboxaldehyde and 3-thiophene carbohydrazide in the presence of a suitable catalyst. The resulting product is then purified using standard chromatographic techniques.
Applications De Recherche Scientifique
5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has been studied for its potential applications in a variety of scientific research fields, including cancer biology, neuroscience, and drug discovery. In cancer biology, 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has been shown to modulate the activity of certain neurotransmitter systems, making it a potential candidate for the treatment of neurological disorders. In drug discovery, 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
5-methyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-7-12(9-21-10)16(20)19-17-8-14-11(2)18-15-6-4-3-5-13(14)15/h3-9,18H,1-2H3,(H,19,20)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZMGBNBQAILFZ-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]thiophene-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B6075992.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6075995.png)


![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B6076017.png)


![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6076047.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B6076052.png)
![2-(1-(3-methoxybenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6076065.png)

![2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6076074.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6076076.png)
